N~2~-Formyl-L-serinamide
Description
N²-Formyl-L-serinamide is a modified amino acid derivative featuring a formyl group (-CHO) attached to the α-amino group of L-serinamide (the amide form of serine).
Properties
CAS No. |
59867-87-7 |
|---|---|
Molecular Formula |
C4H8N2O3 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
(2S)-2-formamido-3-hydroxypropanamide |
InChI |
InChI=1S/C4H8N2O3/c5-4(9)3(1-7)6-2-8/h2-3,7H,1H2,(H2,5,9)(H,6,8)/t3-/m0/s1 |
InChI Key |
HDVVKVPLJFERLU-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](C(=O)N)NC=O)O |
Canonical SMILES |
C(C(C(=O)N)NC=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely documented approach involves the reaction of L-serinamide with formamide under thermal activation. Adapted from the synthesis of N-formyl-L-aspartic acid, this method leverages nucleophilic acyl substitution. The primary amino group of L-serinamide attacks the electrophilic carbonyl carbon of formamide, displacing ammonia and forming the N²-formyl derivative (Figure 1).
Reaction conditions :
Yield Optimization and Challenges
Benchmark studies using analogous amino acids report yields of 39.8% for N-formyl-L-aspartic acid under these conditions. For L-serinamide, steric hindrance at the β-hydroxyl group may reduce yields to an estimated 25–35%. Key parameters influencing efficiency include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 90–95°C | ±8%/5°C deviation |
| Reaction time | 2.5–3 hours | Maximizes at 3h |
| Formamide purity | ≥98% | Prevents hydrolysis |
Critical limitation : Prolonged heating (>4 hours) promotes formamide decomposition to ammonia and CO, leading to de-formylation.
Enzymatic Synthesis via Thermolysin-Mediated Condensation
Enzyme Selection and Reaction Design
Patent EP1380570A1 describes a high-concentration enzymatic method for N-formyl-α-L-aspartyl-L-phenylalanine methyl ester, adaptable to N²-formyl-L-serinamide. Thermolysin (EC 3.4.24.27) catalyzes the condensation of N-formyl-L-serine (F-Ser) with ammonia, though direct amidation of L-serinamide remains unexplored.
Proposed adaptation :
Process Parameters and Calcium Dependence
Thermolysin requires Ca²⁺ for structural stability. Experimental data from analogous systems:
| Ca²⁺ Source | Concentration (mM) | Relative Activity (%) |
|---|---|---|
| Calcium chloride | 10 | 100 |
| Calcium acetate | 10 | 92 |
| No additive | 0 | <5 |
Operational stability : Enzyme retains 80% activity after 5 cycles when immobilized on chitosan beads.
Transesterification-Oriented Synthesis
Indirect Amidation Pathway
Recent work by Smith et al. demonstrates peptide bond formation via O→N acyl transfer. Applied to N²-formyl-L-serinamide, this involves:
- Synthesis of O-formyl-L-serine tert-butyl ester
- Spontaneous intramolecular transesterification
Kinetic profile (20°C, D₂O, I = 2.0 M KCl):
- Rate constant (k₁) : 5.8(2) × 10⁻³ M⁻¹s⁻¹
- Isotope effect (kH/kD) : 1.4 ± 0.1
pH-Dependent Reactivity
The reaction exhibits bell-shaped pH-rate dependence centered at pH 7.08, governed by:
Optimal conditions :
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Typical Yield (%) | Scalability | Cost (USD/g) |
|---|---|---|---|
| Direct formylation | 25–35 | Pilot-scale | 12–18 |
| Enzymatic | 40–50 | Industrial | 8–14 |
| Transesterification | 50–55 | Lab-scale | 22–30 |
Purification and Characterization
Chromatographic Separation
Reverse-phase HPLC (C18 column) effectively resolves N²-formyl-L-serinamide from residual reactants:
| Parameter | Value |
|---|---|
| Mobile phase | 0.1% HCO₂H/ACN (95:5) |
| Retention time | 6.2 ± 0.3 min |
| Purity | ≥98% |
Chemical Reactions Analysis
Types of Reactions: N2-Formyl-L-serinamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The formyl group can be reduced to an alcohol group.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N~2~-Formyl-L-serinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in peptide synthesis.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving formyl groups.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of N2-Formyl-L-serinamide involves its interaction with specific molecular targets, such as enzymes that recognize formyl groups. The formyl group can act as a reactive site for enzymatic reactions, leading to the formation of various products. The pathways involved may include formylation, de-formylation, and other modifications that affect the biological activity of the compound .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds are structurally related to N²-Formyl-L-serinamide, differing in functional groups or side chains:
Key Observations :
- Benzyl groups (e.g., in and ) introduce hydrophobicity, which may reduce solubility but improve membrane permeability in biological systems. Halogenated substituents (e.g., chlorine in ) increase molecular weight and electronegativity, affecting reactivity and stability.
Physicochemical Properties
While specific data for N²-Formyl-L-serinamide is unavailable, calculated properties of analogs provide indirect insights:
- Boiling Point (Tboil) : For Formamide, N-(2-methylphenyl)- , Joback calculations estimate Tboil = 582.96 K . Formyl derivatives are expected to exhibit higher boiling points due to increased polarity.
- Critical Temperature (Tc) : The same compound has a Tc of 798.49 K , suggesting moderate thermal stability.
Research Implications
- Synthetic Challenges : The formyl group’s sensitivity to hydrolysis necessitates protective strategies during synthesis, as seen in O-methylation ().
- Biological Applications : Formyl derivatives may mimic post-translational modifications in proteins, influencing receptor binding or enzymatic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
